molecular formula C22H31Cl3N2O3 B12217372 Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride

Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride

Cat. No.: B12217372
M. Wt: 477.8 g/mol
InChI Key: YROBOMHLARRCGS-UHFFFAOYSA-N
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Description

Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes chlorophenoxy and dimethoxyphenyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves several steps, including cyclization reactions and the use of specific reagents. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine compounds often involves the ammoniation of 1,2-dichloroethane or ethanolamine. Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane or by the reduction of pyrazine with sodium in ethanol .

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various chemical reactions, including:

    Oxidation: Piperazines can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the piperazine ring or its substituents.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in piperazine chemistry.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution often involves reagents like alkyl halides and sulfonium salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines .

Scientific Research Applications

Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorophenoxy and dimethoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Piperazine, 1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-, dihydrochloride apart is its specific combination of chlorophenoxy and dimethoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H31Cl3N2O3

Molecular Weight

477.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C22H29ClN2O3.2ClH/c1-26-21-8-3-18(17-22(21)27-2)9-10-24-11-13-25(14-12-24)15-16-28-20-6-4-19(23)5-7-20;;/h3-8,17H,9-16H2,1-2H3;2*1H

InChI Key

YROBOMHLARRCGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)CCOC3=CC=C(C=C3)Cl)OC.Cl.Cl

Origin of Product

United States

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